1,3-Dibromo-5-cyclopropoxybenzene
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Overview
Description
1,3-Dibromo-5-cyclopropoxybenzene: is an organic compound with the molecular formula C9H8Br2O. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and a cyclopropoxy group is attached at the 5 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 1,3-dibromobenzene, followed by a nucleophilic substitution reaction to introduce the cyclopropoxy group .
Industrial Production Methods
Industrial production of 1,3-dibromo-5-cyclopropoxybenzene typically involves large-scale bromination reactions using bromine or bromine-containing reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-cyclopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated phenols or quinones.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding cyclopropoxybenzene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Cyclopropoxybenzene derivatives with various functional groups.
Oxidation: Brominated phenols or quinones.
Reduction: Cyclopropoxybenzene derivatives with reduced bromine content.
Scientific Research Applications
1,3-Dibromo-5-cyclopropoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dibromo-5-cyclopropoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the cyclopropoxy group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromobenzene: A simpler analog without the cyclopropoxy group.
1,3-Dibromo-5,5-dimethylhydantoin: Another brominated compound with different functional groups and applications
Uniqueness
1,3-Dibromo-5-cyclopropoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H8Br2O |
---|---|
Molecular Weight |
291.97 g/mol |
IUPAC Name |
1,3-dibromo-5-cyclopropyloxybenzene |
InChI |
InChI=1S/C9H8Br2O/c10-6-3-7(11)5-9(4-6)12-8-1-2-8/h3-5,8H,1-2H2 |
InChI Key |
UQXCWJRIRDBDIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)Br)Br |
Origin of Product |
United States |
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